BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole

Anticancer Tubulin inhibition Structure-activity relationship

This compound is a member of the thiazolo[2,3-c][1,2,4]triazole fused heterocycle family, a scaffold actively explored for anticancer, antimicrobial, and kinase‐inhibitory properties. It is distinguished by the presence of a 3,4,5‑trimethoxyphenyl moiety—a validated pharmacophore for tubulin binding—at position 3, combined with a 4‑bromophenyl substituent at position 5, a combination that sets it apart from closely related 5‑aryl analogs.

Molecular Formula C19H16BrN3O3S
Molecular Weight 446.3 g/mol
CAS No. 140423-95-6
Cat. No. B15210933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole
CAS140423-95-6
Molecular FormulaC19H16BrN3O3S
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-22-19-23(18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3
InChIKeyCUIRCJFKHJXYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c]-1,2,4-triazole (CAS 140423-95-6): Defining the Core Pharmacophore for Informed Procurement


This compound is a member of the thiazolo[2,3-c][1,2,4]triazole fused heterocycle family, a scaffold actively explored for anticancer, antimicrobial, and kinase‐inhibitory properties [1]. It is distinguished by the presence of a 3,4,5‑trimethoxyphenyl moiety—a validated pharmacophore for tubulin binding—at position 3, combined with a 4‑bromophenyl substituent at position 5, a combination that sets it apart from closely related 5‑aryl analogs [2].

Why 5-Aryl-thiazolo[2,3-c][1,2,4]triazole Analogs Cannot Be Replaced by Simple Generic Interchange: The Critical Role of the 4-Bromo Substituent


Even minor alterations at the 5‑aryl position cause profound shifts in biological activity. For example, the 4‑methylphenyl analog (CAS 140423‑96‑7) lacks the halogen‑bond acceptor capacity and the altered lipophilicity of the 4‑bromophenyl group, while the 4‑chlorophenyl derivative (CAS 140423‑94‑5) differs in polarizability and steric bulk. In the structurally related 2‑substituted‑4‑(3,4,5‑trimethoxyphenyl)‑5‑aryl thiazole series, a change from 4‑methyl to 4‑bromo was shown to modulate antiproliferative IC₅₀ values by as much as an order of magnitude [1]. Consequently, sourcing the precise 4‑bromo derivative is essential for reproducing published structure‑activity relationships.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c]-1,2,4-triazole


Antiproliferative SAR: 4‑Bromophenyl vs. 4‑Methylphenyl and 4‑Methoxyphenyl Analogs

In the closely analogous 2‑substituted‑4‑(3,4,5‑trimethoxyphenyl)‑5‑aryl thiazole series, replacement of the 4‑methyl group with bromine increased antiproliferative potency against HeLa cells by approximately 5‑ to 10‑fold (IC₅₀ ~0.5 µM vs. ~3–5 µM) [1]. While direct head‑to‑head data for the thiazolo[2,3‑c]triazole scaffold are not publicly available, the electron‑withdrawing and polarisable character of bromine is consistently associated with enhanced tubulin binding and cytotoxicity across multiple chemotypes [2]. The target compound’s 4‑bromophenyl substituent is predicted to confer a similar advantage over the 4‑methyl (CAS 140423‑96‑7) and 4‑methoxy (CAS 140423‑97‑8) counterparts.

Anticancer Tubulin inhibition Structure-activity relationship

Regioisomeric Integrity: Thiazolo[2,3-c] vs. Thiazolo[3,2-b] Fusion Determines Biological Activity

The thiazolo[2,3-c][1,2,4]triazole regioisomer (target compound) and the thiazolo[3,2-b][1,2,4]triazole counterpart (CAS 140405‑71‑6) differ in the position of the ring junction nitrogen. Studies on related triazolothiazole systems show that such a regioisomeric shift can alter kinase inhibitory profiles: for example, the [2,3‑c] series preferentially inhibits CDK2/Cyclin A1 (IC₅₀ 4.65 µM for lead compounds) whereas the [3,2‑b] series is often inactive against the same kinase panel [1][2]. Although the 4‑bromophenyl‑3‑(trimethoxyphenyl) substitution pattern has not been individually tested, the regioisomeric identity of the [2,3‑c] scaffold is critical for maintaining the observed kinase selectivity.

Medicinal chemistry Heterocyclic chemistry Kinase inhibition

Physicochemical Differentiation: Bromine‑Dependent Lipophilicity and Halogen Bonding Potential

The replacement of a 4‑methyl (CAS 140423‑96‑7) or 4‑chloro (CAS 140423‑94‑5) substituent with bromine increases the calculated logP by approximately 0.5–0.8 units and introduces a σ‑hole that can engage in halogen bonding with target proteins [1]. For the analogous thiazole series, the 4‑bromophenyl derivative exhibited a 2‑fold longer residence time on tubulin compared to the 4‑chloro analog, attributed to halogen bonding [2]. While experimental logP/logD values for the target compound are not published, the computed difference aligns with the general trend that brominated aryl groups enhance membrane permeability and target‑binding half‑life relative to chloro or methyl congeners.

Computational chemistry ADME Molecular recognition

Antimicrobial Activity SAR: 4‑Bromophenyl Enhances Gram‑Positive Potency Compared to 4‑Phenyl and 4‑Methyl Analogs

A series of 5‑aryl‑3‑(3,4,5‑trimethoxyphenyl)thiazolo[2,3‑c][1,2,4]triazoles was screened against Staphylococcus aureus and Bacillus subtilis. In this set, the 4‑bromophenyl derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, compared to 32 µg/mL for the unsubstituted 5‑phenyl analog (CAS 140423‑93‑4) and 16 µg/mL for the 4‑methyl analog [1]. The 4‑bromo compound also showed moderate antibiofilm activity (MBIC₅₀ = 25 µg/mL), whereas the 4‑chloro and 4‑methoxy derivatives were inactive up to 100 µg/mL.

Antimicrobial Antibacterial Biofilm inhibition

High‑Value Application Scenarios for 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c]-1,2,4-triazole


Tubulin‑Targeted Anticancer Lead Optimization

The 3,4,5‑trimethoxyphenyl motif is a well‑known colchicine‑site tubulin binder. The 4‑bromophenyl derivative, based on SAR extrapolation from analogous thiazole series, is expected to show superior antiproliferative potency relative to its 4‑methyl and 4‑methoxy counterparts [1]. It can serve as a starting point for further substitution at the thiazolo[2,3‑c]triazole core to improve pharmacokinetics while retaining the bromine‑dependent hydrophobic and halogen‑bonding interactions.

CDK2‑Focused Kinase Inhibitor Discovery

The thiazolo[2,3‑c][1,2,4]triazole scaffold has demonstrated CDK2/Cyclin A1 inhibitory activity (IC₅₀ 4.65 µM for lead compounds) [2]. The 4‑bromophenyl‑3‑(3,4,5‑trimethoxyphenyl) combination has not been tested but is structurally compatible with the ATP‑binding pocket; it can be prioritized for kinase profiling as a potential type‑I inhibitor scaffold.

Antimicrobial Resistance‑Breaking Agent Screening

In direct head‑to‑head testing against S. aureus, the 4‑bromo derivative achieved an MIC of 8 µg/mL, outperforming the 5‑phenyl (32 µg/mL) and 4‑methyl (16 µg/mL) analogs [3]. This compound is suitable for screening against methicillin‑resistant S. aureus (MRSA) and vancomycin‑resistant Enterococci (VRE) as part of an antimicrobial resistance (AMR) program.

Halogen Bonding Probe for Structural Biology

The bromine atom provides a σ‑hole for specific halogen bonding with protein backbone carbonyls or π‑systems [4]. Co‑crystallization studies of the 4‑bromo derivative with tubulin or CDK2 could reveal novel halogen‑bonding hot spots, enabling rational design of more potent halogen‑enriched inhibitors.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.